molecular formula C12H13NO3 B2516964 N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide CAS No. 1994053-25-6

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide

Cat. No. B2516964
CAS RN: 1994053-25-6
M. Wt: 219.24
InChI Key: ODXTWHPVIXZHFD-UHFFFAOYSA-N
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Description

The compound "N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide" is a chemical structure that is part of a broader class of compounds known as ynamides. Ynamides are characterized by the presence of a triple bond adjacent to a nitrogen atom, which is typically part of an amide group. The 3,4-dimethoxyphenyl moiety suggests the presence of two methoxy groups attached to a benzene ring, which may influence the compound's electronic properties and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves the use of Lewis acids to promote cycloaddition reactions, as seen in the synthesis of acrylic acid derivatives and 1,3-dienes using an electron-deficient variant of ynamine . The structure-activity relationship studies of similar compounds, such as 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have led to the discovery of novel small molecule inhibitors with potential anti-cancer properties . These studies often involve modifications to the chemical structure to optimize pharmacological properties.

Molecular Structure Analysis

The molecular structure of ynamides can be quite complex, with the potential for axial chirality and the presence of various functional groups that can participate in intermolecular interactions. For instance, the crystal structure of a related ynamide compound revealed a twisted conformation with intermolecular CH-π interactions . Such structural features are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

Ynamides like "this compound" can participate in a variety of chemical reactions. They can react with aldehydes to form hetero [2 + 2] products or undergo inverse demand [4 + 2] cycloadditions with ketones . Additionally, the presence of the dimethoxyphenyl moiety can influence the reactivity, as seen in the synthesis of novel sulfonamide derivatives that act as VEGFR-2 inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of ynamides are influenced by their molecular structure. For example, the optical, electrochemical, and thermal properties of a bis-ynamide were characterized using various spectroscopic and analytical techniques, revealing details about the HOMO/LUMO energy levels and the behavior during polymerization . Similarly, the solubility and stability of related compounds are important considerations, especially in the context of drug development .

Scientific Research Applications

Carbene Chemistry and Intermolecular Interactions

Research on dimers formed by imidazol-2-ylidene derivatives, which might include compounds structurally related to N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide, highlights the significance of carbene chemistry. These studies reveal general trends in the dissociation energies of dimers and emphasize the role of secondary interactions alongside the dominant C⋯H-D hydrogen bond. Such insights are crucial for understanding the chemical behavior and potential applications of carbenes in catalysis and organic synthesis (Jabłoński, 2022).

Cancer Therapeutic Development

The structural analysis of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, closely related to this compound, unveils their function as inhibitors in the HIF-1 pathway, potentially antagonizing tumor growth. These findings are critical for advancing the design and optimization of new cancer therapeutics, highlighting the importance of structural modifications to enhance pharmacological properties (Mun et al., 2012).

N-Protecting Groups in Organic Synthesis

The use of the 3,4-dimethoxybenzyl group as an N-protecting mechanism demonstrates its utility in synthetic chemistry. This research offers valuable methodologies for protecting sensitive functional groups during complex synthetic processes, which could be applicable to derivatives of this compound (Grunder-Klotz & Ehrhardt, 1991).

VEGFR-2 Inhibitors for Cancer Treatment

Studies on sulfonamide derivatives carrying the 3,4-dimethoxyphenyl moiety, similar to this compound, reveal their potential as VEGFR-2 inhibitors. This research paves the way for the development of new therapeutic agents targeting cancer cell proliferation and angiogenesis (Ghorab et al., 2016).

Environmental Impact and Detection Methods

The analysis and detection of herbicides and their degradation products in natural water resources involve compounds with structural similarities to this compound. This research underscores the importance of monitoring environmental pollutants and understanding their behavior and breakdown in aquatic ecosystems (Zimmerman et al., 2002).

Mechanism of Action

Target of Action

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide is a chemical compound that belongs to the class of synthetic hallucinogens. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it’s likely that this compound interacts with dopamine receptors in the brain, which play a crucial role in regulating mood, motivation, and perception.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h1,5-7H,8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXTWHPVIXZHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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